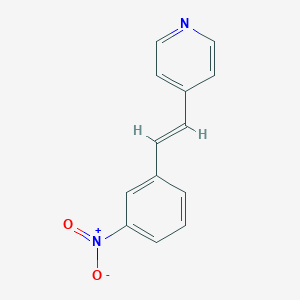

4-(3-Nitrostyryl)pyridine

Descripción

4-(3-Nitrostyryl)pyridine is a nitro-substituted styrylpyridine derivative characterized by a pyridine ring conjugated to a styryl moiety bearing a nitro group at the meta position of the phenyl ring. This compound belongs to a class of aromatic heterocycles with applications in organic electronics, coordination chemistry, and pharmaceutical research due to its electron-deficient pyridine core and π-conjugated system .

Propiedades

Número CAS |

46837-95-0 |

|---|---|

Fórmula molecular |

C13H10N2O2 |

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

4-[(E)-2-(3-nitrophenyl)ethenyl]pyridine |

InChI |

InChI=1S/C13H10N2O2/c16-15(17)13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10H/b5-4+ |

Clave InChI |

NGMZCGIDCNUHRJ-SNAWJCMRSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |

SMILES isomérico |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=NC=C2 |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |

Solubilidad |

11.9 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Compounds for Comparison :

4-(4-Nitrobenzyl)pyridine (): Features a nitro group on the benzyl substituent rather than the styryl chain.

3-(4-Nitrophenyl)pyridine (): A positional isomer with the nitro group on the phenyl ring attached directly to the pyridine.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridine Derivatives (): Chloro- and nitro-substituted pyridines with extended aromatic systems.

4-Ethylpyridine and 4-Propylpyridine (): Alkyl-substituted pyridines for evaluating steric/electronic differences.

Physical and Electronic Properties :

*Estimated based on molecular formula. †From : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.

Key Observations :

- Electron-Withdrawing Effects : Nitro-substituted pyridines (e.g., 4-(3-Nitrostyryl)pyridine, 3-(4-Nitrophenyl)pyridine) exhibit higher reactivity in electrophilic substitutions and coordination chemistry compared to alkyl-substituted analogs (e.g., 4-propylpyridine) .

- Thermal Stability : Chloro- and nitro-substituted pyridines (melting points 268–287°C, ) show superior thermal stability over alkyl derivatives due to stronger intermolecular interactions .

- Electronic Spectra: Computational studies on 4-(1-aminoethyl)pyridine () suggest that substituents like nitro groups significantly reduce the HOMO-LUMO gap (ΔE = 6.08 eV), enhancing charge-transfer capabilities—a property likely shared by 4-(3-Nitrostyryl)pyridine.

Computational Insights

Quantum chemical studies on related pyridines (e.g., 4-(1-aminoethyl)pyridine, ) highlight:

- Solvent Effects : Polar solvents (e.g., water) redshift electronic absorption peaks due to stabilization of excited states—a trend expected for 4-(3-Nitrostyryl)pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.